3-(Chloromethyl)-5-thien-2-ylisoxazole
Overview
Description
- 3-(Chloromethyl)-5-thien-2-ylisoxazole is a heterocyclic compound with a fused isoxazole and thienyl ring system.
- The name indicates that it contains a chloromethyl group attached to the isoxazole ring at the 3-position and a thienyl group at the 5-position.
- The isoxazole ring consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
- Thienyl refers to the five-membered thieno ring containing four carbon atoms and one sulfur atom.
Synthesis Analysis
- The synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole can involve various methods, including chloromethylation of a precursor compound.
- One possible route is the reaction of an isoxazole derivative with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (such as zinc chloride).
- The chloromethylation introduces the chloromethyl group at the 3-position of the isoxazole ring.
Molecular Structure Analysis
- The molecular formula is C₈H₆ClNO₂S .
- The structure consists of a fused isoxazole and thienyl ring system.
- The chloromethyl group is attached to the isoxazole ring, and the thienyl group is at the 5-position.
- The compound has a polar surface area due to the presence of oxygen and chlorine atoms.
Chemical Reactions Analysis
- 3-(Chloromethyl)-5-thien-2-ylisoxazole can participate in various chemical reactions, including substitution, addition, and cyclization reactions.
- It may undergo nucleophilic substitution reactions at the chloromethyl group or reactions involving the thienyl and isoxazole rings.
Physical And Chemical Properties Analysis
- Physical Properties :
- Color : Likely colorless or pale yellow.
- Melting Point : Needs experimental determination.
- Boiling Point : Needs experimental determination.
- Density : Needs experimental determination.
- Solubility : May be soluble in organic solvents.
- Chemical Properties :
- Reactivity : May participate in nucleophilic substitution reactions.
- Bioavailability : Cellular permeability may be challenging due to its polar surface area.
Scientific Research Applications
1. Chloromethylation of Aromatic Compounds
- Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results or Outcomes: The treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Hyper Cross-linked Polymers (HCPs)
- Application Summary: HCPs are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
- Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
3. Chloromethane
- Application Summary: Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl. It is a crucial reagent in industrial chemistry .
- Methods of Application: Chloromethane is used as a reagent in industrial chemistry. Its use as a refrigerant has been phased out .
- Results or Outcomes: Chloromethane is a colorless, sweet-smelling, flammable gas. It is rarely present in consumer products .
4. Salicylic Acid Derivative
- Application Summary: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
- Methods of Application: The synthesis of these compounds was relatively complex. The anti-inflammatory activity of NSAIDs originated by salicylic acid derivate is associated with COX inhibition .
- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
Safety And Hazards
- Hazard Classification : Harmful if swallowed.
- Precautions : Avoid contact with skin, eyes, and ingestion. Wash hands thoroughly after handling.
- Disposal : Dispose of properly according to waste disposal guidelines.
- Note : Production of bis(chloromethyl) ether (a carcinogen) is a disadvantage for industrial applications.
Future Directions
- Research on improving cellular permeability and bioavailability.
- Exploration of modified chloromethylation conditions.
- Investigation of potential therapeutic applications.
Please note that this analysis is based on available information, and further research is recommended for a comprehensive understanding of this compound. If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
3-(chloromethyl)-5-thiophen-2-yl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOCISPZAHSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427849 | |
Record name | 3-(chloromethyl)-5-thien-2-ylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-thien-2-ylisoxazole | |
CAS RN |
863669-57-2 | |
Record name | 3-(Chloromethyl)-5-(2-thienyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863669-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(chloromethyl)-5-thien-2-ylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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